molecular formula C25H25NO8S B11601862 ethyl (5Z)-2-(4-methoxyanilino)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-methoxyanilino)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate

Cat. No.: B11601862
M. Wt: 499.5 g/mol
InChI Key: VBNINDVLJZRFPO-ZIJAOZNWSA-N
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Description

ETHYL (5Z)-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes methoxy, phenyl, amino, and thiophene groups

Preparation Methods

The synthesis of ETHYL (5Z)-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the methoxy and phenyl groups. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL (5Z)-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to ETHYL (5Z)-5-{[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE include other thiophene derivatives and compounds with methoxy and phenyl groups. These similar compounds may share some chemical properties but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical reactivity and biological effects.

Properties

Molecular Formula

C25H25NO8S

Molecular Weight

499.5 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methoxyphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C25H25NO8S/c1-5-33-25(29)22-23(28)20(35-24(22)26-16-7-9-17(30-2)10-8-16)13-15-6-11-18(19(12-15)31-3)34-14-21(27)32-4/h6-13,28H,5,14H2,1-4H3/b20-13-,26-24?

InChI Key

VBNINDVLJZRFPO-ZIJAOZNWSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC(=O)OC)OC)/SC1=NC3=CC=C(C=C3)OC)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC(=O)OC)OC)SC1=NC3=CC=C(C=C3)OC)O

Origin of Product

United States

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